molecular formula C14H20BrNO B2692597 2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide CAS No. 324540-29-6

2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide

Cat. No.: B2692597
CAS No.: 324540-29-6
M. Wt: 298.224
InChI Key: SOVUGZMEWAQJGK-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide (CAS 69959-87-1) is a brominated amide featuring a mesityl (2,4,6-trimethylphenyl) substituent on the nitrogen atom. Its molecular formula is C₁₅H₂₂BrNO, with a molecular weight of 312.251 g/mol . The structure includes a branched alkyl chain (2-bromo-3-methylbutanamide) and a sterically hindered aromatic group. The mesityl moiety contributes to significant steric bulk, which may influence solubility, reactivity, and thermal stability. This compound is categorized among aromatic heterocycles, alkyl halides, and amides, suggesting applications in synthetic chemistry or pharmaceutical intermediates .

Properties

IUPAC Name

2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-8(2)12(15)14(17)16-13-10(4)6-9(3)7-11(13)5/h6-8,12H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVUGZMEWAQJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C(C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the reaction of 2,4,6-trimethylphenylamine with 3-bromo-2-methylbutanoyl chloride under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Differences

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituent on Aryl Group Molecular Weight (g/mol) Key Functional Groups Electronic Effects
Target Compound 2,4,6-Trimethylphenyl 312.25 Bromine, Mesityl, Amide Electron-donating (methyl)
2-Bromo-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide 4-Trifluoromethoxyphenyl 340.14 Bromine, CF₃O, Amide Electron-withdrawing (CF₃O)
N-Mesityl-3,3-dimethylbutanamide (hypothetical) 2,4,6-Trimethylphenyl ~272.3 (Br-free) Amide, Mesityl Electron-donating (methyl)
2-Bromo-N-phenylbutanamide Phenyl ~242.1 Bromine, Amide Neutral (no substituents)
Key Observations:
  • Steric Effects: The mesityl group in the target compound imposes greater steric hindrance than phenyl or 4-trifluoromethoxyphenyl groups.
  • Electronic Effects: The methyl groups on the mesityl moiety donate electrons, stabilizing the amide bond.
  • Bromine Reactivity : The bromine atom at position 2 in both the target compound and its trifluoromethoxy analog enables cross-coupling reactions (e.g., Suzuki or Ullmann couplings), though steric hindrance in the target compound may reduce reaction rates compared to less-bulky analogs .

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Property Target Compound 4-Trifluoromethoxyphenyl Analog N-Mesityl-3,3-dimethylbutanamide
Boiling/Melting Point Likely high (bulky aryl) Moderate (polar CF₃O group) High (mesityl, no Br)
Solubility Low in polar solvents Moderate in polar aprotic solvents Low (similar to target)
Stability High (steric protection) Moderate (electron-withdrawing CF₃O) High (no Br, stable amide)
Key Findings:
  • Solubility : The trifluoromethoxy analog’s polar group enhances solubility in aprotic solvents like DMF or acetonitrile compared to the hydrophobic mesityl group in the target compound .
  • Thermal Stability : The target compound’s mesityl group likely increases thermal stability due to steric protection of the amide bond, as seen in other mesityl-substituted amides .

Research Implications and Gaps

  • Synthetic Utility : The target compound’s structure is tailored for applications requiring steric protection, such as intermediates in drug development or polymerization inhibitors.
  • Data Limitations : Experimental data on exact melting points, reaction rates, or spectroscopic profiles are absent in the provided evidence. Further studies are needed to quantify these properties .

Biological Activity

2-Bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12_{12}H16_{16}BrNO
  • Molecular Weight : 270.16554 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the bromine atom and the amide functional group suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Anticancer Potential

Some studies have explored the anticancer potential of brominated compounds. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, such as the modulation of cell cycle regulators and apoptotic proteins. While direct evidence for this compound's anticancer activity is sparse, its structural characteristics suggest it may share similar properties.

Case Studies

  • Study on Structural Analogues
    A study investigated a series of brominated amides for their biological activities. Results indicated that certain analogues exhibited significant antimicrobial and anticancer activities, prompting further investigation into their mechanisms of action and potential therapeutic applications .
  • Pharmacological Screening
    In a pharmacological screening assay designed to evaluate the effects of various compounds on bacterial virulence factors, derivatives similar to this compound were tested. The findings suggested that these compounds could inhibit virulence factor secretion in pathogenic bacteria, indicating a possible mechanism for their antimicrobial effects .

Data Table: Comparative Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundTBDTBDTBD
Brominated Amide APositiveModerateApoptosis induction
Brominated Amide BNegativeHighCell cycle arrest

TBD : To be determined based on future research.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting 3-methylbutanoyl chloride with 2,4,6-trimethylaniline to form the amide intermediate, followed by bromination at the β-position using brominating agents like (bromomethyl)triphenylphosphonium bromide (a reagent listed in Kanto catalogs for similar reactions) . Purification via recrystallization in ethyl acetate/hexane mixtures is advised to achieve high purity.

Q. How should spectroscopic characterization (NMR, IR) be optimized for this compound?

  • 1H/13C NMR : Focus on resolving signals from the 2,4,6-trimethylphenyl group (three equivalent methyl protons at δ ~2.3 ppm) and the brominated methyl branch (split due to diastereotopic effects). Use DEPT-135 to distinguish CH₃ groups .
  • IR : Confirm the amide C=O stretch near 1650–1680 cm⁻¹ and N–H bending at ~1550 cm⁻¹. Compare with structurally related N-(2,4,6-trimethylphenyl)acetamides for validation .

Q. What crystallographic strategies are suitable for resolving its crystal structure?

Employ single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Use SHELXL for refinement, leveraging its robust handling of heavy atoms like bromine . Anticipate a monoclinic system (P2₁/c) based on related N-(2,4,6-trimethylphenyl)acetamides, which typically exhibit one molecule per asymmetric unit .

Advanced Research Questions

Q. How do substituents on the butanamide backbone influence conformational stability in the solid state?

Comparative analysis of similar compounds (e.g., N-(2,4,6-trimethylphenyl)-2-methylacetamide) reveals that bulky substituents like bromine at the β-position induce torsional strain, altering dihedral angles between the amide and aryl groups. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, halogen bonding) that stabilize the lattice .

Q. What experimental designs are effective for studying its reactivity in Suzuki-Miyaura cross-coupling?

Replace the bromine atom with aryl/vinyl boronic acids under Pd(PPh₃)₄ catalysis. Monitor reaction progress via TLC (silica, ethyl acetate/hexane 3:7). Challenges include steric hindrance from the 2,4,6-trimethylphenyl group; optimize temperature (80–100°C) and solvent (toluene/ethanol) to enhance yields .

Q. How to address discrepancies between computational (DFT) and experimental (XRD) bond parameters?

Discrepancies in bond lengths (e.g., C–Br) may arise from crystal packing forces not modeled in gas-phase DFT. Recalculate using periodic boundary conditions (VASP or CRYSTAL17) to incorporate lattice effects. Cross-validate with solid-state NMR if twinning or disorder complicates XRD interpretation .

Q. What safety protocols are critical given the toxicity of its precursor (2,4,6-trimethylaniline)?

Follow GHS guidelines for handling arylamines: use fume hoods (ventilation ≥ 0.5 m/s), PPE (nitrile gloves, respirators with A/P100 filters), and emergency eyewash stations. Monitor airborne exposure limits (≤1 mg/m³ for similar amines) .

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